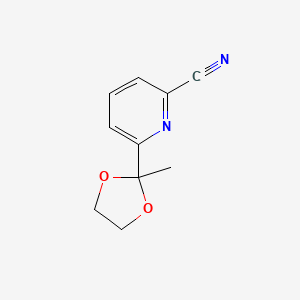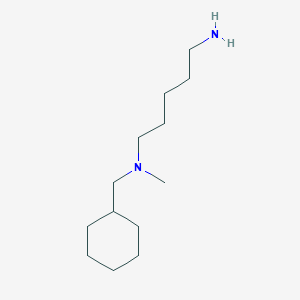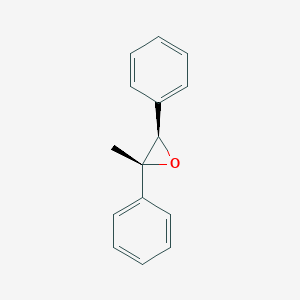
Oxirane, 2-methyl-2,3-diphenyl-, (2R,3R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxirane, 2-methyl-2,3-diphenyl-, (2R,3R)- is a chiral epoxide compound with the molecular formula C15H14O and a molecular weight of 210.27 g/mol . This compound is known for its unique stereochemistry and is used in various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Oxirane, 2-methyl-2,3-diphenyl-, (2R,3R)- typically involves the epoxidation of alkenes. One common method is the Sharpless epoxidation, which uses a chiral catalyst to achieve high enantioselectivity. The reaction conditions often include the use of tert-butyl hydroperoxide as the oxidant and titanium isopropoxide as the catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar epoxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, temperature control, and catalyst recycling are crucial factors in industrial synthesis .
化学反応の分析
Types of Reactions
Oxirane, 2-methyl-2,3-diphenyl-, (2R,3R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diols.
Reduction: Reduction reactions can open the epoxide ring to form alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides can react with the epoxide ring under basic or acidic conditions.
Major Products Formed
Diols: Formed through oxidation.
Alcohols: Formed through reduction.
Substituted Epoxides: Formed through nucleophilic substitution.
科学的研究の応用
Oxirane, 2-methyl-2,3-diphenyl-, (2R,3R)- has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of Oxirane, 2-methyl-2,3-diphenyl-, (2R,3R)- involves its reactivity as an epoxide. The strained three-membered ring makes it highly reactive towards nucleophiles. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions .
類似化合物との比較
Similar Compounds
Oxirane, 2,3-diphenyl-: Similar structure but lacks the methyl group.
Oxirane, 2,3-dimethyl-: Similar structure but lacks the phenyl groups.
Oxirane, 2-methyl-3-pentyl-: Similar structure but has a pentyl group instead of phenyl groups.
Uniqueness
Oxirane, 2-methyl-2,3-diphenyl-, (2R,3R)- is unique due to its specific stereochemistry and the presence of both methyl and phenyl groups. This combination imparts distinct chemical and physical properties, making it valuable in various applications .
特性
CAS番号 |
184046-33-1 |
|---|---|
分子式 |
C15H14O |
分子量 |
210.27 g/mol |
IUPAC名 |
(2R,3R)-2-methyl-2,3-diphenyloxirane |
InChI |
InChI=1S/C15H14O/c1-15(13-10-6-3-7-11-13)14(16-15)12-8-4-2-5-9-12/h2-11,14H,1H3/t14-,15-/m1/s1 |
InChIキー |
SDLOAJBYHVVDQI-HUUCEWRRSA-N |
異性体SMILES |
C[C@]1([C@H](O1)C2=CC=CC=C2)C3=CC=CC=C3 |
正規SMILES |
CC1(C(O1)C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


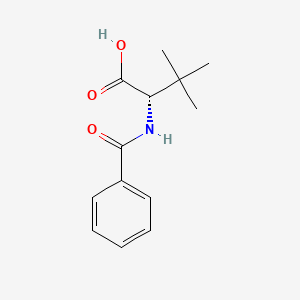
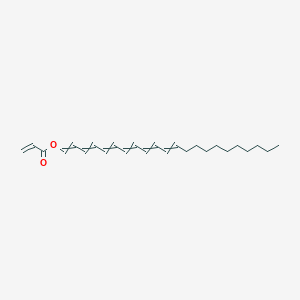
![4-[2-(2-chlorophenyl)-4-(3-methoxyphenyl)-1H-imidazol-5-yl]pyridine](/img/structure/B12561293.png)
![7-(Dimethylamino)-4-[(dodecylsulfanyl)methyl]-2H-1-benzopyran-2-one](/img/structure/B12561298.png)
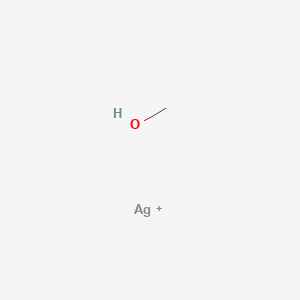
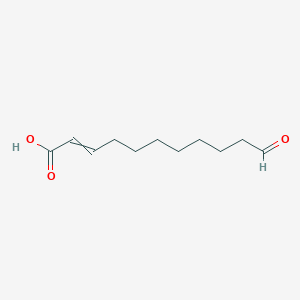

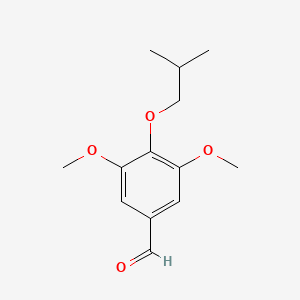


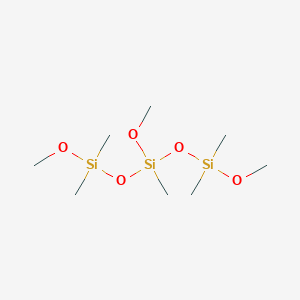
![2-(1-Ethenylcyclohexyl)-1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B12561377.png)
